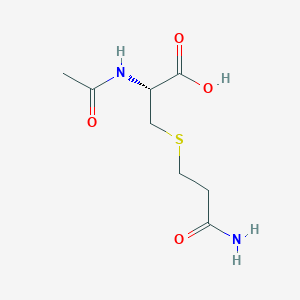

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

Übersicht

Beschreibung

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is a derivative of cysteine, an amino acid that contains a thiol group. It is a type of mercapturic acid, which are conjugates formed from the metabolism of various compounds, including drugs and toxins, through the mercapturic acid pathway. This pathway involves the conjugation of a xenobiotic or its metabolite with glutathione, followed by enzymatic steps that lead to the formation of mercapturic acids, which are then excreted in the urine.

Synthesis Analysis

The synthesis of N-acetyl-S-(2-carbamoylethyl)-L-cysteine and related compounds typically involves the acetylation of S-substituted cysteines. A study on rat liver and kidney microsomal N-acetyltransferase showed that this enzyme could acetylate various S-substituted cysteines, including S-benzyl-L-cysteine, which suggests a similar enzymatic process could be involved in the synthesis of N-acetyl-S-(2-carbamoylethyl)-L-cysteine .

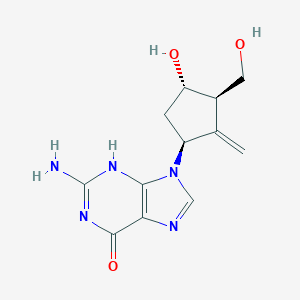

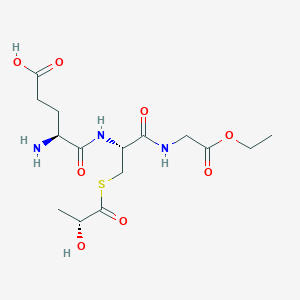

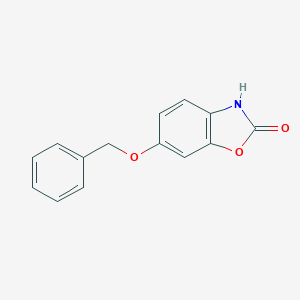

Molecular Structure Analysis

The molecular structure of N-acetyl-S-(2-carbamoylethyl)-L-cysteine is characterized by the presence of an acetyl group attached to the nitrogen atom of the cysteine molecule and a carbamoylethyl group attached to the sulfur atom. This structure is similar to other N-acetyl cysteine derivatives, which are known to have an unstable dithiocarbamic acid ester structure, as seen in the metabolites of alkyl isothiocyanates .

Chemical Reactions Analysis

N-acetyl-S-(2-carbamoylethyl)-L-cysteine and its analogs undergo various chemical reactions, including decomposition at pH values greater than 5, resulting in the release of N-acetylcysteine and other compounds . Additionally, the metabolism of N-acetyl derivatives, such as N-acetyl-DCVC, involves deacetylation followed by beta-lyase mediated cleavage to form reactive metabolites that can covalently bind to cellular macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-acetyl-S-(2-carbamoylethyl)-L-cysteine are not explicitly detailed in the provided papers. However, the related compounds discussed exhibit properties such as instability at higher pH levels and the ability to be measured using chromatographic methods, indicating that they are amenable to quantification in biological samples . The metabolites are also known to be excreted in urine, suggesting a degree of water solubility and renal clearance .

Wissenschaftliche Forschungsanwendungen

2. Biomonitoring of Acrylamide Exposure

- Summary of Application: N-acetyl-S-(2-carbamoylethyl)-L-cysteine (NAE) is a metabolite of acrylamide, which is detoxified through a two-step process. First, acrylamide is metabolized by the cytochrome P450s. Second, it is conjugated to glutathione to make it more water-soluble . This process is used to monitor exposure to acrylamide, a chemical used in many industrial processes such as plastics, food packaging, cosmetics, nail polish, dyes, and treatment of drinking water .

- Methods of Application: The level of NAE in urine is measured and used as an indicator of acrylamide exposure .

- Results: High levels of acrylamide can cause skin irritation, neuropathy, and long-term exposure can produce motor and sensory polyneuropathy such as numbness of lower limbs, tingling of the fingers, vibratory loss, ataxic gait, and muscular atrophy . High levels of acrylamide can elevate the risk of cancer and cause neurological damage .

3. Dietary Exposure to Acrylamide

- Summary of Application: N-acetyl-S-(2-carbamoylethyl)-L-cysteine (NAE) is used to measure dietary exposure to acrylamide . Acrylamide has been found in foods like potato chips and French fries. This is because asparagine, an important amino acid for central nervous system function, can produce acrylamide when cooked at high temperature in the presence of sugars .

- Methods of Application: The level of NAE in urine is measured and used as an indicator of dietary exposure to acrylamide .

- Results: Foods rich in asparagine include asparagus, potatoes, legumes, nuts, seeds, beef, eggs, and fish, and are potential sources of exposure to acrylamide .

4. Biomonitoring of Acrylamide Exposure in Children

- Summary of Application: N-acetyl-S-(2-carbamoylethyl)-L-cysteine (NAE) is used to measure dietary exposure to acrylamide in children . This is important because children may be more susceptible to the harmful effects of acrylamide exposure.

- Methods of Application: The level of NAE in urine is measured and used as an indicator of dietary exposure to acrylamide .

- Results: The study found that certain foods, such as potato chips and French fries, were associated with higher levels of NAE in urine, indicating higher exposure to acrylamide .

5. Risk Assessment of Human Exposure to Environmental Chemicals

- Summary of Application: N-acetyl-S-(2-carbamoylethyl)-L-cysteine (NAE) is used in human biomonitoring studies to assess the risk of human exposure to environmental chemicals .

- Methods of Application: The level of NAE in urine is measured and compared with health-based guideline values .

- Results: The study found that high levels of NAE in urine were associated with a higher risk of health problems, such as skin irritation, neuropathy, and cancer .

Safety And Hazards

Acrylamide, from which AAMA is derived, is widely found in a variety of fried foods and cigarettes. It is not only neurotoxic and carcinogenic, but also has many potential toxic effects . The current assessment of acrylamide intake through dietary questionnaires is confounded by a variety of factors, which poses limitations to safety assessment .

Zukünftige Richtungen

AAMA, as a biomarker of internal human exposure, can reflect acrylamide intake in the short term. This is of great significance for tracing acrylamide-containing foods and setting the allowable intake of acrylamide in foods . Therefore, future research could focus on the levels of AAMA in humans and its association with other diseases .

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBCHNJZQQEQRX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920489 | |

| Record name | N-Acetyl-S-(3-amino-3-oxopropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine | |

CAS RN |

81690-92-8 | |

| Record name | N-Acetyl-S-(propionamide)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081690928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(3-amino-3-oxopropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

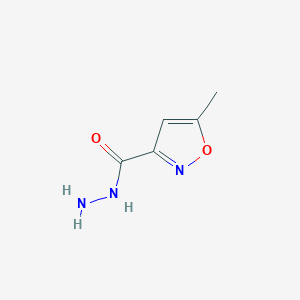

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

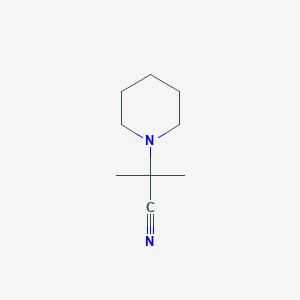

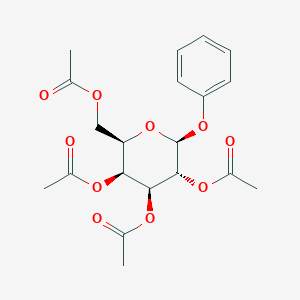

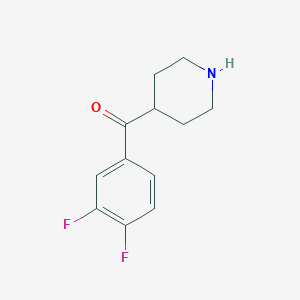

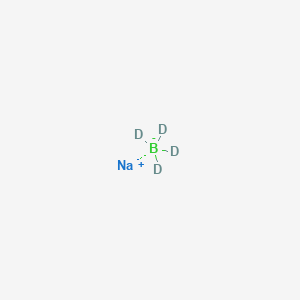

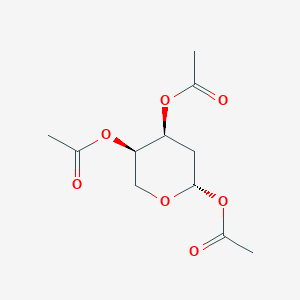

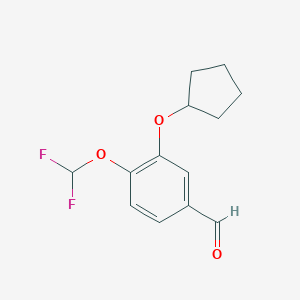

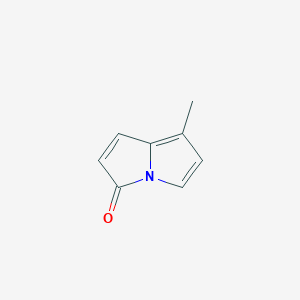

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.